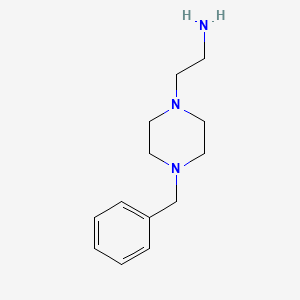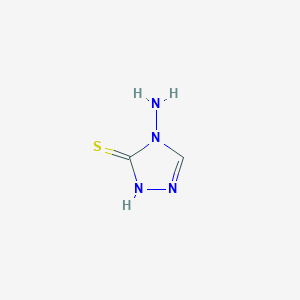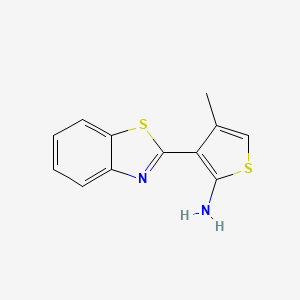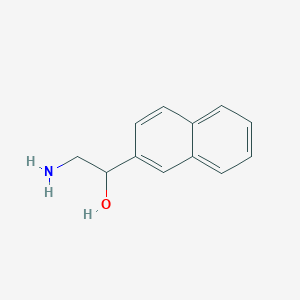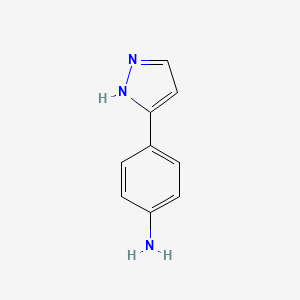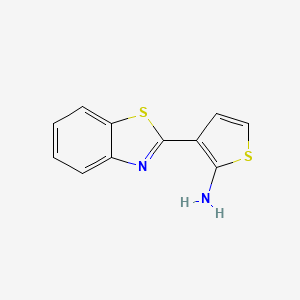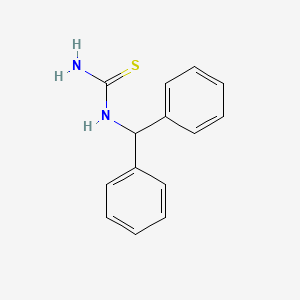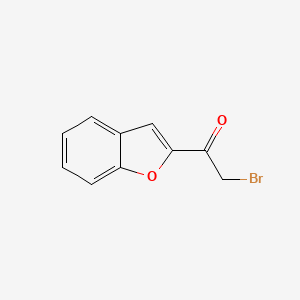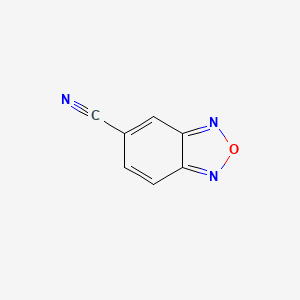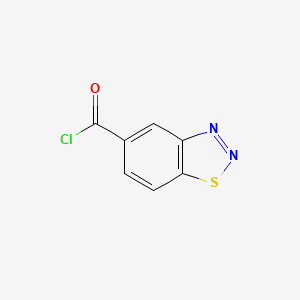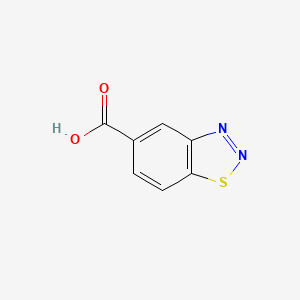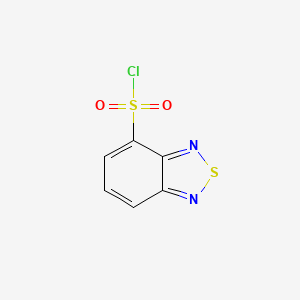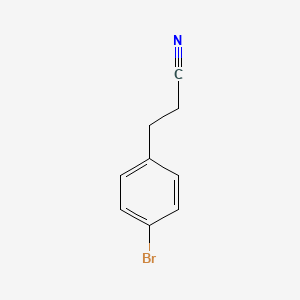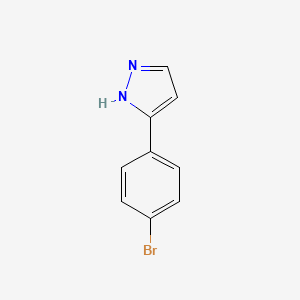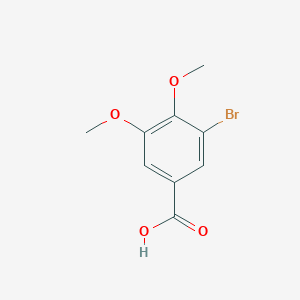
3-Bromo-4,5-dimethoxybenzoic acid
Descripción general
Descripción
The compound of interest, 3-Bromo-4,5-dimethoxybenzoic acid, is a brominated and methoxylated derivative of benzoic acid. While the specific compound is not directly discussed in the provided papers, related compounds and their properties, synthesis, and applications are explored, which can provide insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related brominated benzoic acid derivatives is well-documented. For instance, the synthesis of 3-bromo-5-iodobenzoic acid is achieved through the coordination with uranyl units to form a one-dimensional polymer, which is then assembled into a three-dimensional network via halogen-bonding interactions . Another synthesis approach is the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids to produce 3-(bromomethylene)isobenzofuran-1(3H)-ones, which can be further modified through palladium-catalyzed cross-coupling reactions . These methods suggest potential pathways for synthesizing the compound of interest by adapting the bromination and functional group manipulation strategies.
Molecular Structure Analysis
The molecular structure of related compounds provides insight into the potential structure of 3-Bromo-4,5-dimethoxybenzoic acid. For example, the crystal structure of 3,4-dimethoxybenzoic acid shows that it forms hydrogen-bonded dimers , which could imply that the compound of interest may also exhibit similar dimerization tendencies due to the presence of methoxy groups. Additionally, the structure of lanthanide complexes with 2-bromo-5-methoxybenzoic acid reveals a one-dimensional chain formation through weak hydrogen bond interactions , suggesting that the bromo and methoxy substituents play a significant role in the molecular assembly.
Chemical Reactions Analysis
The reactivity of brominated benzoic acid derivatives is highlighted in several studies. The bromo derivative of 3,5-dihydroxybenzoic acid is used in molecular recognition studies with N-donor compounds, forming various hydrogen-bonded networks . This indicates that the bromo substituent in the compound of interest may also engage in similar interactions. Furthermore, the synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid involves multiple steps, including nitration, methoxyl substitution, and reduction, which could be relevant for modifying the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoic acid derivatives are diverse. The luminescent and vibrational properties of a uranyl coordination polymer with 3-bromo-5-iodobenzoic acid are affected by halogen-bonding interactions . Similarly, the thermodynamic properties and luminescence behaviors of lanthanide complexes with 2-bromo-5-methoxybenzoic acid are characterized, providing data on thermal stability and light-emitting properties . These findings suggest that 3-Bromo-4,5-dimethoxybenzoic acid may also exhibit unique physical and chemical properties influenced by its bromo and methoxy groups.
Aplicaciones Científicas De Investigación
Metabolic Pathway Analysis
3-Bromo-4,5-dimethoxybenzoic acid (BDMBA) plays a role in the metabolism of certain psychoactive drugs. In a study by Carmo et al. (2005), it was identified as a metabolite of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a designer drug, during its metabolism in various species including humans. The study revealed that oxidative deamination of 2C-B leads to the formation of BDMBA, highlighting its significance in drug metabolism and potential toxicological implications (Carmo et al., 2005).
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity
BDMBA derivatives have been investigated for their potential in inhibiting Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity treatments. Han Lijun (2010) synthesized a compound involving BDMBA that displayed significant inhibitory activity against PTP1B. This research opens up possibilities for BDMBA derivatives in therapeutic applications related to metabolic disorders (Han Lijun, 2010).
Synthesis of Pharmaceuticals and Chemicals
BDMBA is used as a precursor or intermediate in the synthesis of various chemicals and pharmaceuticals. For example, it has been used in the synthesis of delitschiapyrone A, a natural product, through a bioinspired synthesis process (Kazuki Kurasawa et al., 2018). Additionally, BDMBA is involved in the synthesis of Norathyriol, indicating its utility in organic synthesis and medicinal chemistry (Qi‐xue Qin et al., 2013).
Crystal Complex Formation
In the field of crystallography, BDMBA has been studied for its role in forming crystal complexes. Wallet et al. (2000) investigated the structures of solid inclusion compounds involving BDMBA, contributing to the understanding of molecular interactions in crystalline materials (Wallet et al., 2000).
Antioxidant/Cytoprotective Effects
Research has also explored the antioxidant and cytoprotective effects of BDMBA derivatives. Ryu et al. (2019) studied 3-Bromo-4,5-dihydroxybenzaldehyde, a related compound, for its protective effects on skin cells against oxidative damage, highlighting the potential therapeutic applications of BDMBA and its derivatives in skin care and protection against environmental stressors (Yea Seong Ryu et al., 2019).
Safety And Hazards
The safety data sheet for 3-Bromo-4,5-dimethoxybenzoic acid suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
3-bromo-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODURELBYVOPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384740 | |
| Record name | 3-bromo-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4,5-dimethoxybenzoic acid | |
CAS RN |
20731-48-0 | |
| Record name | 3-bromo-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4,5-dimethoxybenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

